

# C3a (70-77): A Chemoattractant for Immune Cells - A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C3a (70-77)

Cat. No.: B15607999

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The complement system, a cornerstone of innate immunity, orchestrates a rapid and potent defense against pathogens and cellular damage. Upon activation, the central component C3 is cleaved into C3a and C3b. C3a, a small 77-amino acid anaphylatoxin, exerts a wide range of pro-inflammatory and immunoregulatory functions through its interaction with the G protein-coupled C3a receptor (C3aR). The biological activity of C3a is primarily mediated by its C-terminal region, with the octapeptide **C3a (70-77)** representing the core active site. This technical guide provides an in-depth exploration of the role of this C-terminal fragment as a chemoattractant for immune cells, offering quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

## Chemoattractant Activity of C3a C-Terminal Peptides

The C-terminal region of C3a is a potent chemoattractant for specific subsets of immune cells, most notably eosinophils and mast cells. While direct quantitative data for the **C3a (70-77)** octapeptide is limited in publicly available literature, studies on the closely related and functionally analogous synthetic peptide C3a (57-77) and the full-length C3a protein provide valuable insights into its chemotactic efficacy.

## Quantitative Data on Chemoattractant Activity

The following tables summarize the available quantitative data for the chemoattractant activity of C3a and its C-terminal analogues on human immune cells.

Table 1: Chemotactic Activity of C3a Analogues on Human Eosinophils

Chemoattractant	Target Cell	Assay Type	Parameter	Value	Reference
Synthetic C3a (57-77), Y57	Human Eosinophils	Transwell Assay	ED50 for Chemotaxis	100 nM	<a href="#">[1]</a> <a href="#">[2]</a>
Recombinant Human C3a (rhC3a)	Human Eosinophils	Transwell Assay	ED50 for Chemotaxis	100 nM	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Chemotactic Activity of C3a on Human Mast Cells

Chemoattractant	Target Cell	Assay Type	Parameter	Value	Reference
C3a	Human Mast Cell Line (HMC-1)	Boyden Chamber	Optimal Concentration	10 nM	<a href="#">[3]</a>
C3a	Human Mast Cell Line (HMC-1)	Boyden Chamber	Half-maximal Effective Concentration (EC50)	0.5 nM	<a href="#">[3]</a>
C3a	Human Mast Cell Line (HMC-1)	Boyden Chamber	Efficacy (% of control)	256%	<a href="#">[3]</a>

## Signaling Pathways

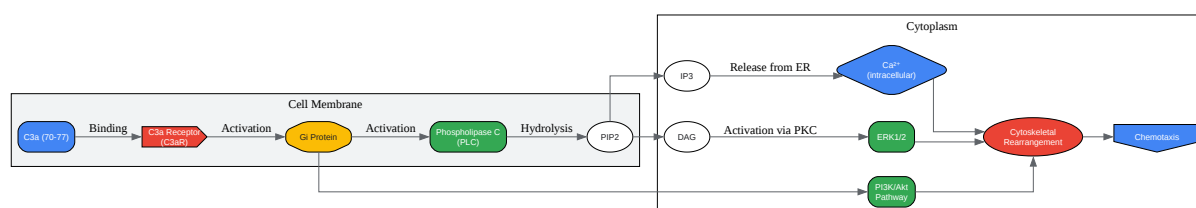
The chemoattractant effect of C3a and its C-terminal peptides is initiated by the binding to the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events, culminating in cytoskeletal rearrangements and directed cell migration.[4][5]

## C3aR-Mediated Signaling Cascade

The binding of **C3a (70-77)** to C3aR primarily activates heterotrimeric G proteins of the  $G_i$  family.[3][6] This leads to the dissociation of the  $G\alpha_i$  and  $G\beta\gamma$  subunits, which in turn initiate downstream signaling cascades. Key events include:

- **Calcium Mobilization:** Activation of phospholipase C (PLC) by the G protein subunits leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[3][4]
- **MAPK/ERK Pathway Activation:** The signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[4]
- **PI3K/Akt Pathway Activation:** In some immune cells, C3aR activation can also lead to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt pathway.

These signaling events converge to regulate the actin cytoskeleton, leading to cell polarization, formation of lamellipodia, and ultimately, directed migration towards the chemoattractant gradient.



[Click to download full resolution via product page](#)

C3aR Signaling Pathway for Chemotaxis.

## Experimental Protocols

### Eosinophil Chemotaxis Assay (Modified Boyden Chamber/Transwell Assay)

This protocol is adapted from methodologies used to study eosinophil chemotaxis in response to C3a and its analogues.[1][7]

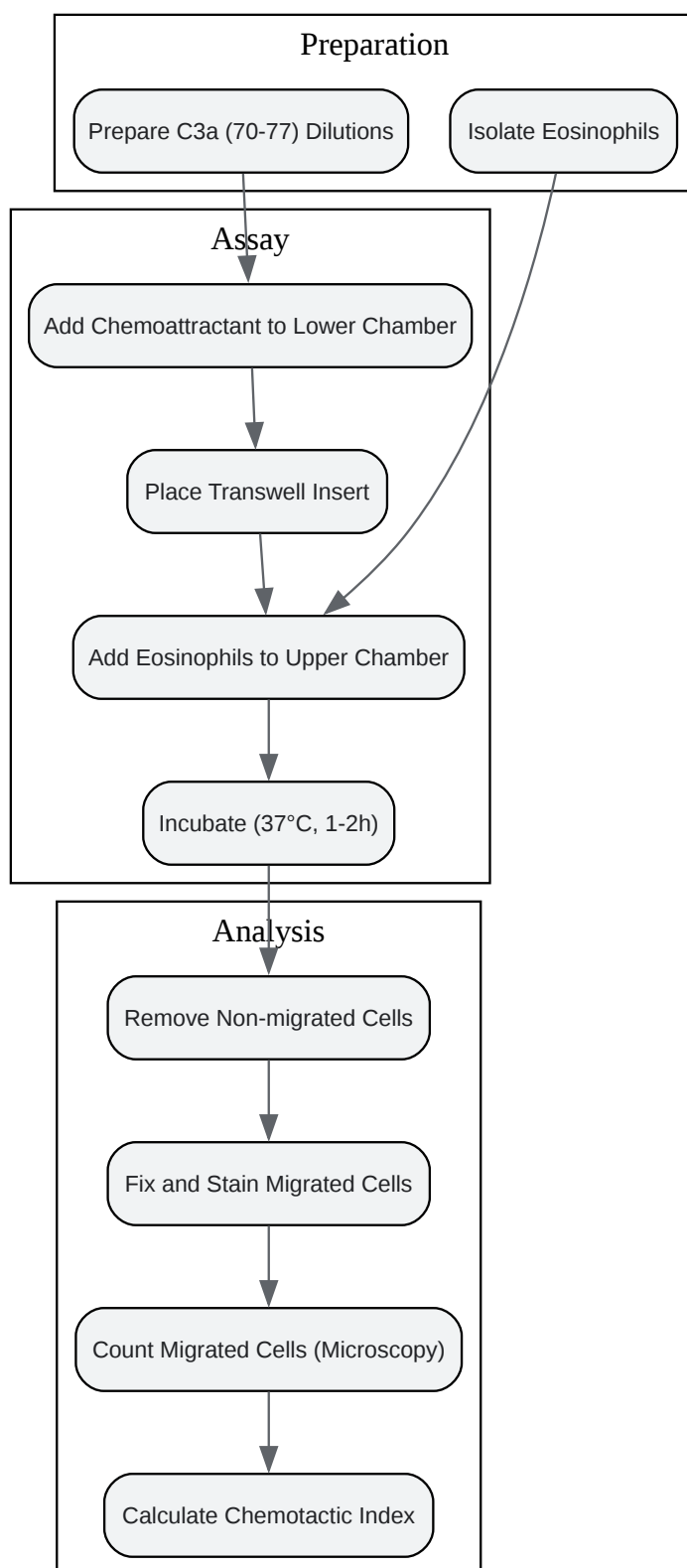
Materials:

- Cells: Purified human eosinophils.
- Chemoattractant: Synthetic **C3a (70-77)** peptide.
- Assay Plates: 24-well Transwell plates with 3-5  $\mu$ m pore size polycarbonate membranes.
- Assay Medium: RPMI 1640 with 0.1% BSA.
- Staining Solution: Diff-Quik or equivalent.

- Microscope: Light microscope with 40x objective.

Procedure:

- Cell Preparation: Isolate human eosinophils from peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend cells in assay medium at a concentration of  $1 \times 10^6$  cells/mL.
- Assay Setup:
  - Add 600  $\mu$ L of assay medium containing various concentrations of **C3a (70-77)** (e.g., 1 nM to 1  $\mu$ M) to the lower wells of the Transwell plate. Use assay medium alone as a negative control.
  - Place the Transwell inserts into the wells.
  - Add 100  $\mu$ L of the eosinophil suspension to the top of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> humidified incubator for 1-2 hours.
- Cell Staining and Quantification:
  - Remove the inserts and wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
  - Fix the migrated cells on the bottom of the membrane with methanol.
  - Stain the cells with Diff-Quik.
  - Count the number of migrated cells in several high-power fields under a light microscope.
- Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).



[Click to download full resolution via product page](#)

Eosinophil Chemotaxis Assay Workflow.

## Calcium Mobilization Assay

This protocol allows for the measurement of intracellular calcium flux in response to **C3a (70-77)** stimulation.

### Materials:

- Cells: Immune cell line expressing C3aR (e.g., U937, HMC-1) or primary immune cells.
- Peptide: Synthetic **C3a (70-77)**.
- Calcium Indicator Dye: Fluo-4 AM or equivalent.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
- Plate Reader: Fluorescence plate reader with automated injection capabilities.

### Procedure:

- Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture until confluent.
- Dye Loading:
  - Prepare a loading buffer containing the calcium indicator dye according to the manufacturer's instructions.
  - Remove the culture medium and add the dye loading buffer to each well.
  - Incubate the plate at 37°C for 30-60 minutes.
- Assay Measurement:
  - Place the plate in the fluorescence plate reader.
  - Establish a baseline fluorescence reading.
  - Use the automated injector to add a solution of **C3a (70-77)** at the desired concentration.
  - Immediately begin recording the fluorescence intensity over time.

- **Data Analysis:** The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Data can be expressed as relative fluorescence units (RFU) or as a ratio of the peak fluorescence to the baseline fluorescence.

## Conclusion

The C-terminal octapeptide of C3a, **C3a (70-77)**, is a key motif responsible for the chemoattractant properties of this anaphylatoxin. It effectively induces the migration of important immune effector cells, such as eosinophils and mast cells, through the activation of the C3a receptor and subsequent intracellular signaling cascades. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the immunomodulatory roles of the complement system and exploring the therapeutic potential of targeting the C3a-C3aR axis in inflammatory and immune-mediated diseases. Further research focusing on the precise chemotactic potency of the **C3a (70-77)** peptide on various primary human immune cells will be crucial for a more complete understanding of its biological function.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Complement Receptors C3aR and C5aR Are a New Class of Immune Checkpoint Receptor in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3a and C5a are chemotactic factors for human mesenchymal stem cells, which cause prolonged ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C3a and C5a are chemotaxins for human mast cells and act through distinct receptors via a pertussis toxin-sensitive signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. C3a and C5a stimulate chemotaxis of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- To cite this document: BenchChem. [C3a (70-77): A Chemoattractant for Immune Cells - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15607999#c3a-70-77-as-a-chemoattractant-for-immune-cells>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)